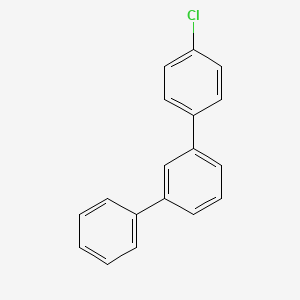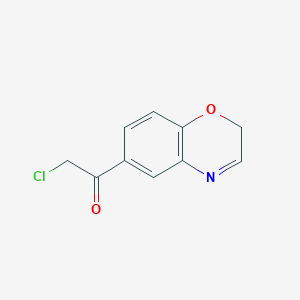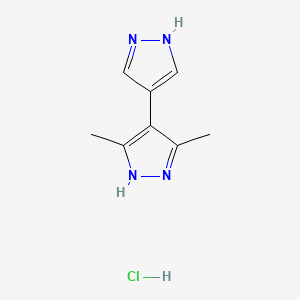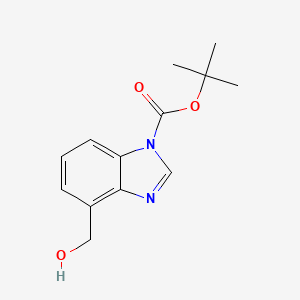
4-Hydroxymethyl-benzoimidazole-1-carboxylic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxymethyl-benzoimidazole-1-carboxylic acid tert-butyl ester is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are widely used in medicinal chemistry due to their structural similarity to purines, which are essential components of DNA and RNA
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxymethyl-benzoimidazole-1-carboxylic acid tert-butyl ester can be achieved through several methods. One common method involves the Steglich esterification, which is a mild reaction that allows the conversion of sterically demanding and acid-labile substrates . This method typically uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as reagents to form the ester bond.
Another method involves the one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology . This method is efficient and provides high yields of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Steglich esterification method is commonly employed due to its mild reaction conditions and compatibility with various functional groups .
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxymethyl-benzoimidazole-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Formation of 4-carboxy-benzoimidazole-1-carboxylic acid tert-butyl ester.
Reduction: Formation of 4-hydroxymethyl-benzoimidazole-1-carbinol.
Substitution: Formation of various substituted benzimidazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Hydroxymethyl-benzoimidazole-1-carboxylic acid tert-butyl ester has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Hydroxymethyl-benzoimidazole-1-carboxylic acid tert-butyl ester involves its interaction with various molecular targets and pathways. The benzimidazole core can interact with enzymes and receptors, modulating their activity. For example, benzimidazole derivatives are known to inhibit certain enzymes involved in DNA replication and repair, making them potential anticancer agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methylbenzimidazole
- 5,6-Dimethylbenzimidazole
- 2-Aminobenzimidazole
Comparison
4-Hydroxymethyl-benzoimidazole-1-carboxylic acid tert-butyl ester is unique due to its hydroxymethyl and tert-butyl ester functional groups, which provide additional sites for chemical modification and potential biological activity. Compared to other benzimidazole derivatives, this compound offers a balance of stability and reactivity, making it a versatile building block for various applications .
Eigenschaften
Molekularformel |
C13H16N2O3 |
|---|---|
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
tert-butyl 4-(hydroxymethyl)benzimidazole-1-carboxylate |
InChI |
InChI=1S/C13H16N2O3/c1-13(2,3)18-12(17)15-8-14-11-9(7-16)5-4-6-10(11)15/h4-6,8,16H,7H2,1-3H3 |
InChI-Schlüssel |
IAGUENGWRCXPTE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C=NC2=C(C=CC=C21)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



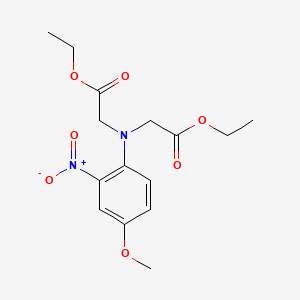

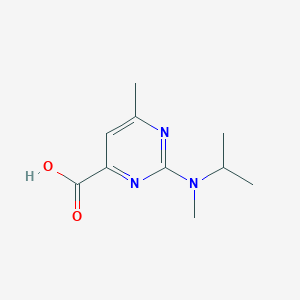
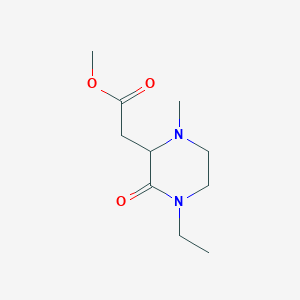
![n-[2-(3-Chlorophenyl)quinazolin-6-yl]acetamidine](/img/structure/B13933426.png)

